1,8-Naphthalenediamine, N,N'-bis(1-methylethyl)-
Overview
Description
1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- is an organic compound with the molecular formula C₁₄H₂₀N₂. This compound is part of the naphthalenediamine family, characterized by the presence of two amino groups attached to a naphthalene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- can be synthesized through several methods. One common approach involves the alkylation of 1,8-naphthalenediamine with isopropyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of 1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalenediamine: Lacks the isopropyl groups, leading to different reactivity and applications.
N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: Contains methyl groups instead of isopropyl groups, resulting in different steric and electronic properties.
Uniqueness
1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- is unique due to the presence of isopropyl groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
IUPAC Name |
1-N,8-N-di(propan-2-yl)naphthalene-1,8-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-11(2)17-14-9-5-7-13-8-6-10-15(16(13)14)18-12(3)4/h5-12,17-18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWNYVBEIINDGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC2=C1C(=CC=C2)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573586 | |
Record name | N~1~,N~8~-Di(propan-2-yl)naphthalene-1,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372988-36-8 | |
Record name | N~1~,N~8~-Di(propan-2-yl)naphthalene-1,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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